
LT175
Übersicht
Beschreibung
LT175 ist ein dualer Ligand für den Peroxisomen-Proliferator-aktivierten Rezeptor Alpha (PPARα) und den Peroxisomen-Proliferator-aktivierten Rezeptor Gamma (PPARγ). Es ist ein oral aktiver partieller Agonist für PPARγ mit signifikanten Insulin-sensibilisierenden Wirkungen und reduzierten adipogenen Eigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Herstellung eines Biphenyl-Derivats, gefolgt von einer Veresterung und anschließender Hydrolyse, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies würde die Verwendung von Hochleistungsreaktoren, Durchflussanlagen und strengen Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LT175 involves the preparation of a biphenyl derivative, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LT175 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Katalysatoren .
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Research indicates that LT175 has several beneficial effects on metabolic health:
- Insulin Sensitization : this compound significantly improves insulin sensitivity in animal models of diet-induced obesity. It reduces plasma glucose, triglycerides, and non-esterified fatty acids while increasing levels of adiponectin and fibroblast growth factor 21 .
- Weight Management : Unlike traditional thiazolidinediones, this compound does not promote weight gain. In studies, administration of this compound resulted in decreased body weight and reduced adipocyte size compared to controls treated with rosiglitazone .
In Vitro Studies
In vitro experiments have demonstrated that this compound activates PPARγ target genes involved in lipid metabolism without promoting adipogenesis. For example:
- Gene Activation : this compound was shown to differentially activate genes such as Glut4 and Adipoq, which are critical for glucose uptake and fat storage respectively. This selective activation leads to improved metabolic outcomes without the detrimental effects on fat accumulation seen with other PPARγ agonists .
In Vivo Studies
In vivo studies using C57Bl/6J mice fed a high-fat diet revealed significant metabolic improvements:
Parameter | Control (Rosiglitazone) | This compound |
---|---|---|
Body Weight (g) | Increased | Decreased |
Adipocyte Size (μm) | Larger | Smaller |
Plasma Glucose (mg/dL) | Elevated | Reduced |
Triglycerides (mg/dL) | Elevated | Reduced |
Adiponectin Levels (μg/mL) | Lower | Higher |
These findings highlight this compound's potential as a safer alternative for managing conditions like type 2 diabetes and metabolic syndrome .
Case Studies
Several studies have explored this compound's applications in clinical settings:
- Study on Insulin Sensitivity : A study involving mice demonstrated that this compound administration improved glucose tolerance significantly compared to standard treatments. The results suggested that this compound could be an effective therapeutic agent for enhancing insulin sensitivity without the side effects associated with existing drugs .
- Long-term Effects on Metabolism : Another longitudinal study assessed the long-term effects of this compound on body composition and metabolic parameters in obese mice. The results indicated sustained improvements in metabolic health markers over extended periods, reinforcing its potential as a chronic treatment option for metabolic disorders.
Wirkmechanismus
LT175 exerts its effects by binding to and activating both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This activation leads to the recruitment of coregulators such as cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1, which in turn modulate the expression of target genes involved in lipid and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
LT175 ist einzigartig in seiner dualen Aktivierung sowohl von PPARα als auch von PPARγ, was es von anderen Verbindungen unterscheidet, die typischerweise nur einen dieser Rezeptoren anvisieren. Ähnliche Verbindungen umfassen:
Rosiglitazon: Ein selektiver PPARγ-Agonist mit starken Insulin-sensibilisierenden Wirkungen, aber höherer adipogener Aktivität
Wy 14,643: Ein selektiver PPARα-Agonist mit starken lipidsenkenden Wirkungen
Glitazare: Duale PPARα- und PPARγ-Agonisten mit unterschiedlichem Wirkungsgrad und Nebenwirkungen
Das partielle Agonist-Profil von this compound und seine reduzierten adipogenen Eigenschaften machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .
Biologische Aktivität
LT175 is a novel compound that acts as a dual ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ. This compound has garnered attention due to its potential therapeutic applications in managing metabolic disorders, particularly Type 2 diabetes and dyslipidemia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for future drug development.
Interaction with PPARs
This compound selectively binds to PPARα and PPARγ, which are critical transcription factors involved in lipid and glucose metabolism. The compound interacts with a unique hydrophobic region known as the "diphenyl pocket" in the PPARγ ligand-binding domain. This interaction influences the recruitment of coregulators essential for modulating gene expression related to adipogenesis and glucose homeostasis .
Insulin Sensitization
Research indicates that this compound significantly enhances insulin sensitivity. In animal models, it has been shown to lower plasma glucose levels, reduce triglycerides, and increase circulating adiponectin—a hormone linked to improved insulin sensitivity . These effects suggest that this compound could be a valuable therapeutic agent for treating insulin resistance.
In Vivo Studies
In a study involving C57Bl/6J male mice fed a high-fat diet, this compound was administered at a dosage of 100 mg/kg/day. The results demonstrated:
- Weight Reduction : this compound treatment led to decreased body weight and reduced white adipose tissue mass.
- Improved Glucose Tolerance : Oral glucose tolerance tests indicated enhanced glucose homeostasis.
- Reduced Adipocyte Size : Magnetic resonance imaging showed smaller adipocyte sizes compared to controls treated with rosiglitazone .
In Vitro Studies
In vitro assays have confirmed the agonistic activity of this compound towards PPARγ. The compound was tested using a GAL4-PPAR transactivation assay, revealing its ability to activate specific target genes involved in fatty acid metabolism while exhibiting less adipogenic activity than traditional PPARγ agonists like rosiglitazone .
Comparative Analysis Table
Parameter | This compound | Rosiglitazone |
---|---|---|
Insulin Sensitivity | High | Moderate |
Weight Gain | Minimal | Significant |
Adipocyte Size | Reduced | Increased |
Plasma Triglycerides | Decreased | Increased |
Target Gene Activation | Selective | Broad |
Case Study 1: Efficacy in Obesity Models
A study published in 2014 highlighted the efficacy of this compound in diet-induced obesity models. Mice treated with this compound exhibited significant reductions in body weight and fat mass compared to those treated with standard PPAR agonists. These findings underscore the potential of this compound as a safer alternative for managing obesity-related metabolic disorders .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found that this compound preferentially recruits specific coregulators such as cyclic-AMP response element-binding protein-binding protein (CBP) and nuclear corepressor 1 (NCoR1), which play vital roles in mediating the effects of PPARγ on metabolic regulation .
Eigenschaften
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.